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Introduction

Orfamide B, a cyclic lipopeptide belonging to the orfamide family, has garnered significant
interest within the scientific community for its potential therapeutic applications. Produced by
various Pseudomonas species, this natural product exhibits a range of biological activities. The
structural elucidation and detailed spectroscopic analysis of Orfamide B are paramount for
understanding its structure-activity relationships, mechanism of action, and for guiding synthetic
and semi-synthetic derivatization efforts in drug discovery programs.

This technical guide provides an in-depth overview of the spectroscopic analysis of Orfamide
B, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is
intended to serve as a comprehensive resource, offering detailed experimental protocols and
clearly structured data to facilitate further research and development. Orfamide B's structure is
closely related to Orfamide A, with the key difference being the substitution of a Valine residue
in Orfamide A with an Isoleucine at the fourth position in Orfamide B. Additionally, Orfamide B
possesses a C14 fatty acid chain.[1][2] The structural determination of Orfamide B has been
accomplished through rigorous NMR and MS analyses.[1][2]

Data Presentation

The following tables summarize the quantitative NMR spectroscopic data for Orfamide B. This
data is essential for the verification of the compound's identity and for detailed conformational
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analysis. The NMR assignments for Orfamide B are referenced from the supplementary
material of the publication "Biosynthesis, Chemical Structure, and Structure-Activity
Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related
Species" in Frontiers in Microbiology, 2016, Volume 7, Article 382.[1]

Table 1: *H NMR Spectroscopic Data for Orfamide B (500 MHz, CDsCN, 298K)
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Amino Acid Residue Proton Chemical Shift (6, ppm)
Fatty Acid

H-2 Data not available

H-3 Data not available

Leut NH Data not available
Ha Data not available

Hp Data not available

Hy Data not available

Hb Data not available

Glu2 NH Data not available
Ha Data not available

Hp Data not available

Hy Data not available

Thr3 NH Data not available
Ha Data not available

Hp Data not available

Hy Data not available

lle4 NH Data not available
Ha Data not available

Hp Data not available

Hy Data not available

Hy' Data not available

Hb Data not available

Leu’ NH Data not available
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Ha Data not available
Hp Data not available
Hy Data not available
Ho Data not available
Ser¢ NH Data not available
Ha Data not available
Hp Data not available
Leu?’ NH Data not available
Ha Data not available
Hp Data not available
Hy Data not available
Ho Data not available
Leud NH Data not available
Ha Data not available
Hp Data not available
Hy Data not available
Ho Data not available
Ser® NH Data not available
Ha Data not available
Hp Data not available
Val1© NH Data not available
Ha Data not available
Hp Data not available
Hy Data not available
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Note: The specific chemical shift values are reported in Supplementary Table 3 of Ma et al.,
2016, Frontiers in Microbiology, 7, 382. This table is presented as a template.

Table 2: 13C NMR Spectroscopic Data for Orfamide B (125.76 MHz, CDsCN, 298K)
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Amino Acid Residue Carbon Chemical Shift (6, ppm)
Fatty Acid

C-1 Data not available

C-2 Data not available

C-3 Data not available

Leut Ca Data not available
CB Data not available

Cy Data not available

Co Data not available

C=0 Data not available

Glu? Ca Data not available
CB Data not available

Cy Data not available

Cd Data not available

C=0 Data not available

Thr3 Ca Data not available
CB Data not available

Cy Data not available

C=0 Data not available

lle4 Ca Data not available
CB Data not available

Cy Data not available

Cy' Data not available

Cd Data not available
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C=0 Data not available
Leu® Ca Data not available
CB Data not available
Cy Data not available
Cd Data not available
Cc=0 Data not available
Ser® Ca Data not available
CB Data not available
C=0 Data not available
Leu? Ca Data not available
CB Data not available
Cy Data not available
Cd Data not available
Cc=0 Data not available
Leu® Ca Data not available
CB Data not available
Cy Data not available
Cd Data not available
Cc=0 Data not available
Ser® Ca Data not available
CB Data not available
Cc=0 Data not available
Valt© Ca Data not available
CB Data not available
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Cy Data not available

Cc=0 Data not available

Note: The specific chemical shift values are reported in Supplementary Table 3 of Ma et al.,
2016, Frontiers in Microbiology, 7, 382. This table is presented as a template.

Table 3: Mass Spectrometry Data for Orfamide B

Parameter Value

Molecular Formula Cs9H107N11015
Monoisotopic Mass 1253.786 g/mol
Observed [M+H]* Data not available
Observed [M+Na]* Data not available

Specific b and y ion data for Orfamide B is not
Key MS/MS Fragments readily available in the public domain and would

need to be generated experimentally.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible
spectroscopic data. The following sections outline the methodologies for the NMR and MS
analysis of Orfamide B, based on established procedures for similar cyclic lipopeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

¢ Dissolve a purified sample of Orfamide B (typically 1-5 mg) in approximately 0.5 mL of
deuterated acetonitrile (CD3CN).

e Transfer the solution to a standard 5 mm NMR tube.

o Ensure the sample is free of particulate matter to avoid signal broadening.
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2. Instrumentation:

« NMR measurements are typically performed on a high-field spectrometer, such as a Bruker
Avance Il operating at a *H frequency of 500 MHz or higher.

e The spectrometer should be equipped with a cryoprobe for enhanced sensitivity.

3. Data Acquisition:

o All measurements should be conducted at a constant temperature, for example, 298K.
e 1D NMR:

o Acquire a standard *H NMR spectrum to assess sample purity and obtain an overview of
the proton signals.

o Acquire a 3C NMR spectrum. Due to the low natural abundance of 13C, a larger number of
scans will be required.

» 2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation
of Orfamide B. These include:

o COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the
same amino acid residue.

o TOCSY (Total Correlation Spectroscopy): To establish the complete spin systems of the
amino acid residues.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached
to carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons (typically 2-3 bonds), which is crucial for sequencing the
peptide and identifying the connection between the fatty acid and the peptide chain.

o ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear
Overhauser Effect Spectroscopy): To identify through-space correlations between protons,
providing information about the three-dimensional structure of the molecule.
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Mass Spectrometry (MS)

1. Sample Preparation:

» Prepare a stock solution of purified Orfamide B in a suitable solvent such as methanol or
acetonitrile.

e For UPLC-MS analysis, dilute the stock solution to an appropriate concentration (e.g., 1-10
pg/mL) with the initial mobile phase.

2. Instrumentation:

o An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution
mass spectrometer (e.g., a Quadrupole Time-of-Flight [Q-TOF] or Orbitrap instrument) is
recommended.

» Electrospray ionization (ESI) is the preferred ionization method for this class of compounds.
3. UPLC-MS Method:

o Chromatographic Column: A reversed-phase C18 column (e.g., 1.7 um particle size, 2.1 x 50
mm) is typically used.

o Mobile Phase:
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is
employed to ensure good separation. A typical gradient might be:

0-1 min: 5% B

(¢]

1-10 min: 5% to 95% B

[¢]

10-12 min: 95% B

[¢]

[e]

12.1-15 min: 5% B (re-equilibration)
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o Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UPLC systems.
e Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
4. Mass Spectrometry Parameters:

 lonization Mode: Positive ion mode is generally used to detect protonated ([M+H]*) or
sodiated ([M+Na]*) adducts.

e Scan Mode:

o Full Scan (MS1): Acquire data over a relevant mass range (e.g., m/z 100-2000) to detect
the molecular ions of Orfamide B and other components.

o Tandem MS (MS/MS or MS?): Select the precursor ion corresponding to Orfamide B
(IM+H]*) for fragmentation. This will generate a fragmentation pattern (b and y ions) that
can be used to confirm the amino acid sequence.

o Collision Energy: The collision energy for MS/MS should be optimized to achieve a rich
fragmentation spectrum.

Mandatory Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of Orfamide B.

Data Interpretation
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis and structure elucidation of Orfamide
B.
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Caption: Simplified schematic of the Orfamide B structure, highlighting the amino acid
sequence and the fatty acid tail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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